molecular formula C11H13N B13952719 N-3-(1-Butynyl)-benzylamine CAS No. 63991-03-7

N-3-(1-Butynyl)-benzylamine

Cat. No.: B13952719
CAS No.: 63991-03-7
M. Wt: 159.23 g/mol
InChI Key: DRBAJMGSRKIURK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-methyl-2-propynyl)benzylamine can be synthesized through the reaction of benzylamine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of N-(1-methyl-2-propynyl)benzylamine involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-propynyl)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-methyl-2-propynyl)benzylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in studies involving enzyme inhibition and neurotransmitter regulation.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

N-(1-methyl-2-propynyl)benzylamine exerts its effects by inhibiting the enzyme monoamine oxidase B (MAO-B). This inhibition prevents the breakdown of monoamine neurotransmitters such as dopamine, thereby increasing their levels in the brain. The compound binds covalently to the flavin adenine dinucleotide (FAD) cofactor of MAO-B, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-2-propynyl)benzylamine is unique due to its specific inhibition of MAO-B, which makes it particularly useful in research related to neurodegenerative diseases. Its chemical structure also allows for various modifications, making it a versatile compound in synthetic chemistry .

Biological Activity

N-3-(1-Butynyl)-benzylamine, also known as N-benzylbut-3-yn-1-amine, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H13_{13}N and a molecular weight of 159.23 g/mol. Its structure features a benzyl group attached to a but-3-yn-1-amine moiety, situating it within the propargyl amine class. This unique structural configuration contributes to its reactivity and potential applications in medicinal chemistry.

Research indicates that N-benzylbut-3-yn-1-amine interacts with specific molecular targets, potentially modulating various biological pathways. The compound may exert its effects by binding to receptors or enzymes, influencing their activity. Notably, studies have highlighted its ability to form carbamate intermediates when reacting with carbon dioxide under basic conditions, which could be leveraged for further synthetic processes .

Antimicrobial Activity

N-benzylbut-3-yn-1-amine has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism of action in this context likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of N-benzylbut-3-yn-1-amine has been investigated in several preclinical studies. It has been observed to induce apoptosis in cancer cell lines through mechanisms such as the modulation of apoptotic pathways and inhibition of cell proliferation. For instance, one study reported that treatment with this compound led to significant reductions in cell viability in human cancer cell lines .

Comparative Analysis with Related Compounds

To better understand the unique properties of N-benzylbut-3-yn-1-amine, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features of selected related compounds:

Compound NameMolecular FormulaKey Features
But-3-yneC4_4H6_6A simpler alkyne without an amine group.
BenzylamineC7_7H9_9NContains a benzyl group but lacks the alkyne structure.
N-BenzylbutanamideC11_{11}H15_{15}NSimilar structure with an amide functional group instead of an alkyne.

The unique combination of an alkyne functional group with an amine distinguishes N-benzylbut-3-yn-1-amine from these compounds, contributing to its distinctive biological activity profile.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of N-benzylbut-3-yn-1-amine:

  • Antimicrobial Efficacy : A study assessed the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
  • Cancer Cell Line Studies : In vitro experiments using breast cancer cell lines showed that treatment with N-benzylbut-3-yn-1-amine resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
  • Mechanistic Insights : Further research utilizing molecular docking simulations revealed potential binding sites on target proteins involved in cancer progression, providing insights into the compound's mechanism of action.

Properties

CAS No.

63991-03-7

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

N-benzylbut-3-yn-2-amine

InChI

InChI=1S/C11H13N/c1-3-10(2)12-9-11-7-5-4-6-8-11/h1,4-8,10,12H,9H2,2H3

InChI Key

DRBAJMGSRKIURK-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NCC1=CC=CC=C1

Origin of Product

United States

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